molecular formula C10H8ClFN4O B2585430 N-(3-chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1206999-65-6

N-(3-chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2585430
CAS No.: 1206999-65-6
M. Wt: 254.65
InChI Key: JWGGMUIGZBMUFZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions. The incorporation of chloro and fluoro substituents on the phenyl ring further enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Introduction of the Phenyl Group: The phenyl group with chloro and fluoro substituents can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable phenyl halide with a nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole intermediate with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: This compound is known for its anticancer properties and is used as a tyrosine kinase inhibitor.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has antibacterial activity and is used in the development of antimicrobial agents.

    N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine: This compound is studied for its antiproliferative efficacy in cancer cells.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN4O/c1-16-5-9(14-15-16)10(17)13-6-2-3-8(12)7(11)4-6/h2-5H,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGGMUIGZBMUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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